molecular formula C14H9BrN2OS3 B2934269 (E)-N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 477280-46-9

(E)-N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2934269
CAS RN: 477280-46-9
M. Wt: 397.32
InChI Key: ZCTRBPIRWMFUOY-ZZXKWVIFSA-N
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Description

(E)-N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide, also known as BTAA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.

Scientific Research Applications

Organic Sensitizers for Solar Cells

Organic sensitizers containing thiophene units have been designed for solar cell applications, demonstrating high incident photon-to-current conversion efficiencies. These sensitizers, upon anchoring onto TiO2 films, show unprecedented efficiencies, indicating the potential of thiophene derivatives in enhancing solar cell performance (Kim et al., 2006).

Surface Functionalization of Nanocrystals

Thiophene derivatives have been used for the surface functionalization of semiconductor and metal nanoparticles or flat substrates. A synthetic scheme for the preparation of oligo- and polythiophenes containing functional groups for this purpose has been provided, illustrating the utility of such compounds in nanotechnology (Querner et al., 2006).

Dye-Sensitized Solar Cells (DSSCs)

Novel coumarin sensitizers based on thiophene and thiazole bridges have shown improved light-harvesting capabilities and photovoltaic performance in DSSCs. The introduction of a thiazole ring in place of benzene in the π-bridge of these sensitizers contributes to better performance, highlighting the potential of these structures in solar energy conversion (Han et al., 2015).

Nonlinear Optical (NLO) Properties

Thiophene-based pyrazole amides have been synthesized and investigated for their nonlinear optical properties. These compounds exhibit significant NLO responses, making them potential candidates for optical limiting applications and photonic devices (Kanwal et al., 2022).

properties

IUPAC Name

(E)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2OS3/c15-12-5-4-11(21-12)10-8-20-14(16-10)17-13(18)6-3-9-2-1-7-19-9/h1-8H,(H,16,17,18)/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTRBPIRWMFUOY-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

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